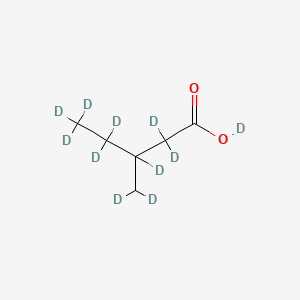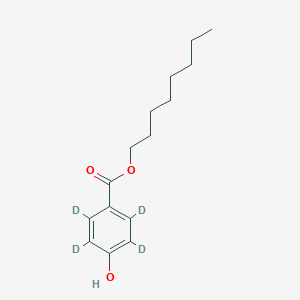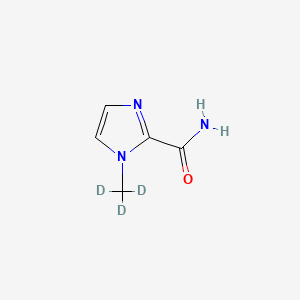
Dodonolide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Dodonolide is represented by the formula C20H24O3 . The exact mass of Dodonolide is 312.17254462 g/mol, and its monoisotopic mass is also 312.17254462 g/mol . The canonical SMILES representation of Dodonolide isCC1CCC2=C (C=CC=CC1 (C)CCC3=COC=C3)C (=O)OC2 . Physical And Chemical Properties Analysis
The physical and chemical properties of Dodonolide include a molecular weight of 312.4 g/mol . The compound has a complexity of 543 and a topological polar surface area of 39.4 Ų . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 3 .Applications De Recherche Scientifique
Anti-Inflammatory Properties : Dodonaea viscosa, a plant from which Dodonolide is derived, has been studied for its anti-inflammatory properties. Leaf extracts of Dodonaea polyandra, a related species, showed significant anti-inflammatory potential in a mouse model of acute inflammation, indicating potential applications in reducing pain related to toothaches and other ailments (Simpson et al., 2010).
Phytochemical Composition : A study on Dodonaea viscosa examined the extraction process and phytochemical composition of its preparations, finding the presence of anti-spasmodic chemicals in the stem extract. This research supports the plant's historical use in traditional medicine for treating inflammation, pain, and musculoskeletal disorders (Shanmugavasan & Ramachandran, 2011).
Anti-Nociceptive Activity : The leaf extracts of Dodonaea viscosa were evaluated for their antinociceptive activity, showing significant inhibitory effects on both peripheral and central pain mechanisms. This suggests potential applications in pain management (Joshi et al., 2006).
Gastroprotective Effect : Another study evaluated Dodonaea viscosa for its gastroprotective effects in various ulcer models. The hexane extract of the plant showed significant protection against gastric lesions induced by ethanol and indomethacin, indicating potential applications in treating ulcers (Arun & Asha, 2008).
Safety and Hazards
The safety data sheet for Dodonolide indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of eye or skin contact, it is recommended to flush with plenty of water for at least 15 minutes . If ingested or inhaled, immediate medical attention is required . In case of fire, suitable extinguishing media include dry chemical, foam, water spray, and carbon dioxide .
Propriétés
IUPAC Name |
(6R,7S,8E,10Z)-7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-15-6-7-17-14-23-19(21)18(17)5-3-4-10-20(15,2)11-8-16-9-12-22-13-16/h3-5,9-10,12-13,15H,6-8,11,14H2,1-2H3/b5-3-,10-4+/t15-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTWCVLUMOQAFC-CIGQNIJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC=CC1(C)CCC3=COC=C3)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(/C=C\C=C\[C@@]1(C)CCC3=COC=C3)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodonolide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the larvicidal activity of Dodonolide against Aedes albopictus and Culex pipiens quinquefasciatus?
A: The research paper you provided investigated the larvicidal activity of various compounds extracted from Dodonaea viscosa, including Dodonolide, against the fourth-instar larvae of Aedes albopictus and Culex pipens quinquefasciatus []. While the study tested Dodonolide, it unfortunately did not report specific results for its larvicidal activity. Further research is needed to determine the efficacy of Dodonolide against these mosquito species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







